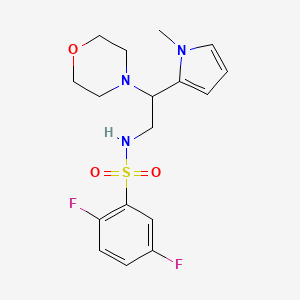

2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-difluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2N3O3S/c1-21-6-2-3-15(21)16(22-7-9-25-10-8-22)12-20-26(23,24)17-11-13(18)4-5-14(17)19/h2-6,11,16,20H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMSFHVUISPBHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure characterized by:

- A benzenesulfonamide core.

- Two fluorine atoms at the 2 and 5 positions.

- A morpholinoethyl side chain linked to a pyrrole ring.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant biological activities. The presence of fluorine atoms may enhance lipophilicity and biological activity, making this compound a candidate for various pharmacological studies.

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest the following:

- Enzyme Interaction : Compounds with sulfonamide groups are known to interact with various enzymes, potentially inhibiting their activity.

- Protein Binding : The introduction of fluorinated groups may enhance binding affinity to target proteins, leading to increased biological activity.

- Cellular Uptake : The morpholinoethyl side chain may facilitate cellular uptake, enhancing therapeutic efficacy.

Case Studies

Recent research has focused on the synthesis and evaluation of derivatives based on the core structure of this compound. For instance:

- Study A : Investigated the antimicrobial properties against various bacterial strains. Results indicated significant bacteriostatic effects with an IC50 value in the low micromolar range .

- Study B : Explored anticancer effects in vitro, showing that derivatives could inhibit proliferation in breast cancer cell lines by inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzenesulfonamide Derivatives with Varied Substituents

a) N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

- Key Features : Incorporates a brominated pyrimidine ring, methoxy group, and trimethylbenzenesulfonamide.

- Molecular Weight : ~600 g/mol (estimated), significantly higher than the target compound.

- Methoxy and trimethyl groups may sterically hinder receptor binding compared to the smaller fluorine substituents in the target compound .

b) N-Phenyl- and N-Ethyl-Benzenesulfonamides

- Examples : N-Phenyl-benzenesulfonamide, N-Ethyl-2-methyl-benzenesulfonamide ().

- Key Differences: Lack of fluorine or complex heterocycles results in lower molecular weights (~200–300 g/mol). Simpler structures may exhibit faster metabolic clearance but reduced target specificity compared to the fluorinated, morpholinoethyl-containing target compound .

Morpholinoethyl-Containing Compounds

a) 2-Morpholinoethyl Esters ()

- Examples: 2-Morpholinoethyl (E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate.

- Structural Contrast :

b) 4-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide

- Key Features : Replaces morpholine with thiomorpholine and adds a dioxopyrrolidine group.

- The dioxopyrrolidine moiety introduces additional hydrogen-bonding sites, which may improve target affinity but complicate synthetic accessibility .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Fluorine vs. Other Halogens : The target compound’s 2,5-difluoro substitution likely enhances binding to electron-deficient pockets in biological targets compared to bulkier bromine or methoxy groups in analogs .

Morpholine vs. Thiomorpholine : The morpholine ring in the target compound balances solubility and permeability, whereas thiomorpholine derivatives () may prioritize tissue penetration at the cost of solubility.

Pyrrole vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.